![molecular formula C11H16ClNO B2420278 [(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride CAS No. 2411180-63-5](/img/structure/B2420278.png)

[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

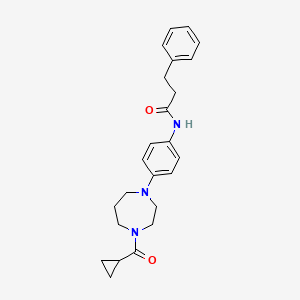

[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride, also known as LY404039, is a drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of mGluR2/3 agonists and has been shown to modulate the glutamatergic neurotransmission system.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

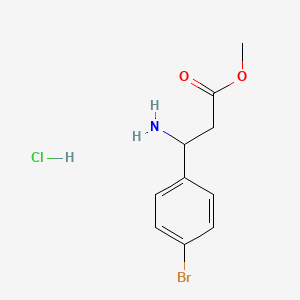

- Amino acid methyl ester hydrochlorides, similar in structure to [(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol; hydrochloride, are synthesized via the reaction of amino acids with methanol in the presence of trimethylchlorosilane. This method is effective for both natural and synthetic amino acids, including aromatic and aliphatic varieties (Li & Sha, 2008).

- The compound (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, structurally related to the query compound, is obtained through Steglich esterification and analyzed using various spectroscopic techniques (Nesterkina et al., 2017).

- In another example, (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, is used as a catalyst for the enantioselective epoxidation of α,β-enones (Lu et al., 2008).

Chemical Reactions and Derivatives

- Cyclopropenone oxime hydrochlorides are prepared from corresponding cyclopropenones and hydroxylamine hydrochloride in methanol, indicating the reactivity of cyclopropyl compounds in chemical synthesis (Yoshida et al., 1988).

- Optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid is synthesized via optical resolutions, demonstrating the potential for creating enantiomerically pure compounds from racemic mixtures (Shiraiwa et al., 2006).

- The synthesis of 3-amino-3-deoxy-L-talose and its derivatives showcases the versatility of cyclopropyl compounds in carbohydrate chemistry (Hünenberger et al., 1994).

Catalysis and Organic Chemistry

- Cyclopropylmethyl and (trans-2-phenylcyclopropyl)methyl radical clocks are used to study the lifetimes of triplet state biradicals, highlighting the importance of cyclopropyl groups in radical chemistry (Smart et al., 1997).

- The resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid and its transformation into various enantiomers demonstrate the potential for cyclopropyl compounds in stereoselective synthesis (Kovalenko & Kulinkovich, 2011).

Radical Chemistry and Enzymatic Reactions

- The study of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol and their reactivity in aqueous solutions contributes to our understanding of radical chemistry and enzymatic reactions (Bietti et al., 2006).

Propiedades

IUPAC Name |

[(1R,2R)-1-(aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H/t10-,11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXWZGKZFMSPFU-NDXYWBNTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(CN)CO)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@]1(CN)CO)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B2420196.png)

![Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide](/img/structure/B2420199.png)

![2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B2420204.png)

![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2420206.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2420210.png)

![1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2420214.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2420215.png)